molecular formula C31H40N6O10 B12380873 MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Cat. No.: B12380873
M. Wt: 656.7 g/mol
InChI Key: SHKYFEZQVRQXHQ-RBQQCVMASA-N
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Description

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH is a compound primarily used as an antibody-drug conjugate linker. This compound is designed to link cytotoxic drugs, such as Camptothecin, to antibodies like Trastuzumab, forming antibody-drug conjugates. These conjugates are used in targeted cancer therapies, allowing for the precise delivery of cytotoxic agents to cancer cells while minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH involves multiple steps, starting with the preparation of the peptide sequence Gly-Gly-Phe-Gly. This sequence is then linked to the cyclopropane moiety through a series of chemical reactions. The final product is obtained by coupling the peptide with the cyclopropane carboxylic acid derivative under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent .

Industrial Production Methods

Industrial production of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. Upon binding to the target cells, the conjugate is internalized, and the cytotoxic drug is released, leading to cell death. The molecular targets and pathways involved include the specific antigens recognized by the antibody and the intracellular pathways activated by the cytotoxic drug .

Comparison with Similar Compounds

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH is unique due to its specific structure and functionality as a linker in antibody-drug conjugates. Similar compounds include:

These similar compounds share the common feature of being used as linkers in antibody-drug conjugates but differ in their specific chemical structures and properties.

Properties

Molecular Formula

C31H40N6O10

Molecular Weight

656.7 g/mol

IUPAC Name

2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29?/m0/s1

InChI Key

SHKYFEZQVRQXHQ-RBQQCVMASA-N

Isomeric SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Canonical SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Origin of Product

United States

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